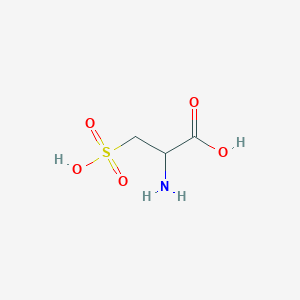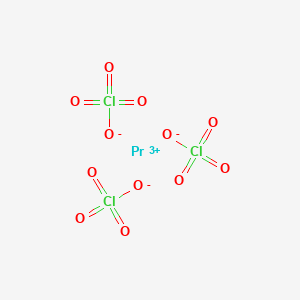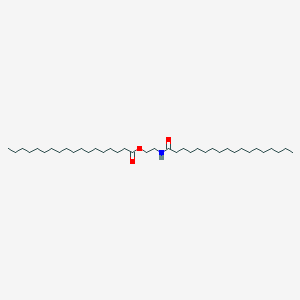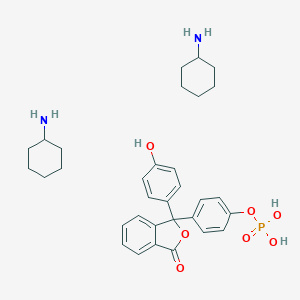
3,4-Dibromopyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,4-dibromopyridine derivatives involves regioselective reactions and metal-halogen exchanges. For example, the Suzuki cross-coupling reactions of 2,4-dibromopyridine allow the selective synthesis of 4-bromo-2-carbon substituted pyridines under palladium catalysis (Sicre, Alonso-Gómez, & Cid, 2006). Additionally, lithiation of 3,5-dibromopyridine followed by reaction with electrophiles leads to 4-alkyl-3,5-dibromopyridines and further substitution can produce 3,4,5-trisubstituted pyridines (Gu & Bayburt, 1996).
Molecular Structure Analysis
The molecular structure of dibromopyridine derivatives has been analyzed through X-ray diffraction, revealing the cis conformation of Br atoms and slight deformations in the dibromopyridine ring (Bukowska-strzyzewska et al., 1980).
Chemical Reactions and Properties
Dibromopyridine compounds are involved in various chemical reactions, such as radical decarboxylative bromination for the synthesis of bipyridine derivatives and metal-catalyzed substitutions leading to terpyridine complexes (Romero & Ziessel, 1995); (Huo, Arulsamy, & Hoberg, 2011).
Wissenschaftliche Forschungsanwendungen
-
Polymer Donor Material for Photovoltaic Cells
- 3,4-Dibromopyridine can be used in the synthesis of polymer donor materials for photovoltaic cells . These materials are crucial for the application of photovoltaic solar cells (PSCs), which convert sunlight into electricity .
- The specific method of application involves the design and synthesis of a low-cost polymer donor . The details of the experimental procedure would depend on the specific research context and objectives .
- The outcome of this application is the creation of an efficient and cost-effective material for PSCs, which could have significant implications for renewable energy technologies .
-
Polymer Donor Material for Photovoltaic Cells (Continued)
- 3,4-Dibromopyridine can be used in the synthesis of polymer donor materials for photovoltaic cells . These materials are crucial for the application of photovoltaic solar cells (PSCs), which convert sunlight into electricity .
- The specific method of application involves the design and synthesis of a low-cost polymer donor . The details of the experimental procedure would depend on the specific research context and objectives .
- The outcome of this application is the creation of an efficient and cost-effective material for PSCs, which could have significant implications for renewable energy technologies .
-
Deconstructive Synthesis of Bioactive Natural Products
- 3,4-Dibromopyridine can be used in the deconstructive synthesis of bioactive natural products . This approach provides natural product candidates and synthetic analogues for drug development and potential clinical trials .
- The specific method of application involves the use of 3,4-Dibromopyridine in the deconstructive synthesis process . The details of the experimental procedure would depend on the specific research context and objectives .
- The outcome of this application is the creation of new, challenging structures through bond cleavage, which could have significant implications for drug discovery .
Safety And Hazards
When handling 3,4-Dibromopyridine, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing . Dust formation should be avoided and it should be used only under a chemical fume hood . Inhalation and ingestion should be avoided . If swallowed, immediate medical assistance should be sought .
Relevant Papers There are several papers related to 3,4-Dibromopyridine. For instance, one paper discusses the reaction mechanism of aqueous ammonia with 3,4-dibromopyridine . Another paper presents a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo . These papers provide valuable insights into the chemical properties and potential applications of 3,4-Dibromopyridine.
Eigenschaften
IUPAC Name |
3,4-dibromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZWZGANFCWADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355746 | |
| Record name | 3,4-dibromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromopyridine | |
CAS RN |
13534-90-2 | |
| Record name | 3,4-dibromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dibromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)


![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)





